molecular formula C13H13NO B8170283 2-Methoxybiphenyl-3-amine

2-Methoxybiphenyl-3-amine

Cat. No. B8170283
M. Wt: 199.25 g/mol
InChI Key: WLRNCMNRHOAWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybiphenyl-3-amine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxybiphenyl-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxybiphenyl-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Skin Whitening Agent : A study by Choi et al. (2002) identified that (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine shows potential as a potent inhibitor of melanin production, making it a candidate for skin whitening applications. This compound blocks UV-B rays and protects against auto-oxidation (Choi et al., 2002).

  • Chiral Discrimination : Axially chiral 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, a related compound, has been shown by Miyano et al. (1989) to be effective in discriminating enantiomeric alcohols and amines using 1H NMR, which is vital in determining enantiomeric purities and absolute configurations (Miyano et al., 1989).

  • Asymmetric Hydrogenation : A study by Mršić et al. (2009) demonstrated that iridium/monodentate phosphoramidite catalyzed asymmetric hydrogenation of N-aryl imines leads to high enantioselectivities with 2-methoxy substituents, facilitating the production of primary amines (Mršić et al., 2009).

  • Metabolism in CNS : Research on the metabolization of catechol amines in the central nervous system has been a focus for many years. Friedhoff and Goldstein (1962) provided insights into their pharmacological action and potential role in neurotransmitter production (Friedhoff & Goldstein, 1962).

  • Reactions with Primary Amines : Fischer, Heckl, and Werner (1971) discovered that (Methoxyphenylcarbene)pentacarbonylchromium(0) reacts with primary amines to form aminophenylcarbene complexes and pyridine complexes, contributing to the understanding of organometallic chemistry (Fischer, Heckl, & Werner, 1971).

  • Biological Activity in Polymers : Aly and El-Mohdy (2015) found that amine-treated polymers exhibit higher thermal stability and show promising antibacterial and antifungal properties, indicating potential for medical applications (Aly & El-Mohdy, 2015).

  • Preparation of Naphthoquinones : Francisco et al. (2008) presented a method for preparing 2-(4-X-phenylene)amine-1,4-naphthoquinones from 2-methoxy-1,4-naphthoquinone, which has implications in organic synthesis (Francisco et al., 2008).

properties

IUPAC Name

2-methoxy-3-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRNCMNRHOAWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybiphenyl-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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